(Z)-3-butylidene-7-hydroxyphthalide
Overview
Description
(Z)-3-butylidene-7-hydroxyphthalide is an organic compound characterized by its unique structure, which includes a butylidene group and a hydroxyphthalide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-butylidene-7-hydroxyphthalide typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 7-hydroxyphthalide with butylidene derivatives in the presence of a suitable catalyst. The reaction conditions often require a specific temperature range and solvent to ensure the desired (Z)-configuration is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control of reaction parameters to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (Z)-3-butylidene-7-hydroxyphthalide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The butylidene group can be reduced to yield saturated derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, (Z)-3-butylidene-7-hydroxyphthalide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in drug discovery, particularly for its interactions with biological targets.
Medicine: In medicine, this compound is investigated for its therapeutic potential. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance polymers and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-3-butylidene-7-hydroxyphthalide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the butylidene moiety may interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(E)-3-butylidene-7-hydroxyphthalide: The (E)-isomer of the compound, differing in the spatial arrangement of the butylidene group.
7-hydroxyphthalide: A simpler analog lacking the butylidene group.
3-butylidenephthalide: A related compound without the hydroxy group.
Uniqueness: (Z)-3-butylidene-7-hydroxyphthalide is unique due to its specific (Z)-configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
(3Z)-3-butylidene-7-hydroxy-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-7-10-8-5-4-6-9(13)11(8)12(14)15-10/h4-7,13H,2-3H2,1H3/b10-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFDJKJEYMKLJX-YFHOEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C(=CC=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C(C(=CC=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025422 | |
Record name | (Z)-3-Butylidene-7-hydroxyphthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93236-67-0 | |
Record name | Senkyunolide B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93236-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-3-Butylidene-7-hydroxyphthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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